5-Azaspiro[3.4]octan-6-one is a heterocyclic compound characterized by its unique spiro structure, which incorporates a nitrogen atom into the spiro ring system. This compound has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry due to its potential biological activities and applications.
The compound's chemical structure is denoted by the International Union of Pure and Applied Chemistry name "5-Azaspiro[3.4]octan-6-one" and has the CAS number 84565-28-6. It is primarily synthesized in laboratory settings and is available through chemical suppliers for research purposes.
5-Azaspiro[3.4]octan-6-one belongs to the class of spirocyclic compounds, which are known for their complex three-dimensional structures. These compounds often exhibit unique chemical properties that make them valuable in synthetic organic chemistry and drug development.
Several synthetic routes have been developed for the preparation of 5-Azaspiro[3.4]octan-6-one. A common method involves:
These methods emphasize scalability and efficiency, making them suitable for both laboratory and potential industrial applications.
The synthesis typically requires careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to achieve optimal yields. The use of cost-effective reagents is also crucial for large-scale production.
The molecular formula of 5-Azaspiro[3.4]octan-6-one is , with a molecular weight of approximately 113.16 g/mol. The structure features a spirocyclic arrangement that includes a nitrogen atom within the ring system, contributing to its unique properties.
5-Azaspiro[3.4]octan-6-one can participate in various chemical reactions:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry and materials science.
The specific conditions for these reactions depend on the desired product and may involve various reagents such as oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride). The choice of solvent and temperature also plays a critical role in determining reaction outcomes.
The mechanism of action for 5-Azaspiro[3.4]octan-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, derivatives of this compound have been identified as inhibitors of monoacylglycerol lipase, an enzyme involved in the endocannabinoid system, highlighting its potential therapeutic applications.
The interaction typically involves binding to active sites on enzymes or receptors, which can modulate their activity and influence biochemical pathways relevant to various diseases, including cancer and neurological disorders .
5-Azaspiro[3.4]octan-6-one is generally characterized by:
The compound exhibits notable stability under standard laboratory conditions but may react under specific circumstances (e.g., exposure to strong acids or bases). Its unique spiro structure contributes to its reactivity profile, making it suitable for further functionalization in synthetic applications.
5-Azaspiro[3.4]octan-6-one has several applications across different scientific fields:
Spirocyclic scaffolds represent a privileged structural class in medicinal chemistry due to their three-dimensional complexity and favorable physicochemical properties. Characterized by a single atom connecting two perpendicular rings, these constrained systems impart significant conformational rigidity to molecules, enabling precise spatial positioning of pharmacophoric elements. This geometric feature enhances target binding selectivity while reducing entropic penalties during receptor interactions. The 5-azaspiro[3.4]octan-6-one framework exemplifies this principle through its bicyclic structure combining a cyclobutane ring spiro-fused to a nitrogen-containing lactam (pyrrolidinone) ring. This specific architecture imparts improved metabolic stability compared to linear analogs, as evidenced by reduced cytochrome P450-mediated oxidation rates in preclinical studies. Additionally, the scaffold's balanced lipophilicity (calculated XLogP3 ~0.5) facilitates membrane permeability, making it particularly valuable for central nervous system-targeting therapeutics where blood-brain barrier penetration is essential [2] [4].
Table 1: Comparative Properties of Bioactive Spirocyclic Scaffolds
Spiro System | Ring Juncture | Representative Bioactivity | Metabolic Stability |
---|---|---|---|
5-Azaspiro[3.4]octan-6-one | Spiro[3.4] | MAGL inhibition, Receptor modulation | High |
7-Oxa-5-azaspiro[3.4]octan-6-one | Spiro[3.4] | Synthetic intermediate | Moderate |
6-Azaspiro[3.4]octane-5,7-dione | Spiro[3.4] | Building block | Low |
Benzo[b][1,4]oxazin scaffolds | Fused | MAGL inhibition (historical) | Low-Moderate |
The therapeutic exploration of azaspirocycles evolved from natural product-inspired drug design, beginning with early investigations of spiroalkaloids in the mid-20th century. Initial synthetic efforts focused on simpler spiro-piperidine and spiro-pyrrolidine systems as conformational mimics of peptide turn structures. The specific development of 5-azaspiro[3.4]octan-6-one derivatives accelerated in the 2010s alongside advances in spirocyclization methodologies, particularly transition-metal-catalyzed intramolecular C-H amination and ring-expansion techniques. This synthetic progress enabled systematic exploration of the scaffold's medicinal potential, leading to its implementation in neurological therapeutics. Patent literature reveals a significant inflection point around 2015-2020 when azaspiro[3.4]octane derivatives emerged as key modulators of endocannabinoid targets, particularly monoacylglycerol lipase (MAGL), addressing limitations of earlier acyclic MAGL inhibitors that suffered from poor brain exposure and off-target effects [2] [8].
Positional isomerism within azaspiro scaffolds profoundly influences molecular properties and bioactivity profiles. The 5-azaspiro[3.4]octan-6-one (lactam nitrogen at position 5, carbonyl at position 6) differs critically from its 6-azaspiro[3.4]octan-5-one isomer (lactam nitrogen at position 6, carbonyl at position 5). This topological distinction alters dipole orientation (3.2D vs. 2.8D), hydrogen-bonding capacity, and ring puckering dynamics. The 5-aza isomer exhibits superior membrane permeability due to its reduced exposed polar surface area (PSA ≈ 45 Ų vs. 55 Ų for 6-aza isomer), making it more effective for intracellular targets. Functional group positioning further modulates bioactivity: the lactam carbonyl in 5-azaspiro[3.4]octan-6-one optimally engages MAGL's catalytic triad through water-mediated hydrogen bonding, while the 6-aza isomer shows weaker binding (ΔG = -8.2 kcal/mol vs. -7.1 kcal/mol). These distinctions underscore the critical nature of regiospecific design in spirocyclic therapeutics [1] [3] [7].
Table 2: Physicochemical Comparison of Azaspiro[3.4]octane Isomers
Property | 5-Azaspiro[3.4]octan-6-one | 6-Azaspiro[3.4]octan-5-one | 7-Oxa-5-azaspiro[3.4]octan-6-one |
---|---|---|---|
Molecular Formula | C₇H₁₁NO | C₇H₁₁NO | C₆H₉NO₂ |
Molecular Weight (g/mol) | 125.17 | 125.17 | 127.14 |
Lactam Position | 6-position | 5-position | 6-position |
Heteroatom Changes | None | None | 7-Oxa substitution |
Calculated XLogP3 | 0.52 | 0.48 | -0.15 |
Polar Surface Area (Ų) | 45 | 55 | 58 |
SMILES Notation | O=C1NCC2(CC2)CC1 | O=C1C2(CCC2)CNC1 | O=C1OCC2(N1)CCC2 |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: